molecular formula C18H21BrClNO3 B15189669 Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride CAS No. 88384-29-6

Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride

Cat. No.: B15189669
CAS No.: 88384-29-6
M. Wt: 414.7 g/mol
InChI Key: PCLRQEHJHSRTIW-UHFFFAOYSA-N
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Description

Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is a complex organic compound that features a combination of carbonic acid, bromine, dimethylaminoethyl, benzyl, and phenyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of a carboxylic acid to form an alpha-bromo carboxylic acid, followed by esterification and subsequent reactions to introduce the dimethylaminoethyl and benzyl groups. The reaction conditions often involve the use of bromine and phosphorus tribromide for the bromination step, followed by esterification using phenol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bromination: Bromine and phosphorus tribromide are commonly used for the bromination step.

    Esterification: Phenol and an acid catalyst are used for esterification.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carbonyl compounds.

    Reduction: Alcohols.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) methyl ester
  • Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) ethyl ester

Uniqueness

Carbonic acid, (p-bromo-alpha-(2-(dimethylamino)ethyl)benzyl) phenyl ester, hydrochloride is unique due to the presence of the phenyl ester group, which may confer distinct chemical and biological properties compared to its methyl and ethyl ester counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88384-29-6

Molecular Formula

C18H21BrClNO3

Molecular Weight

414.7 g/mol

IUPAC Name

[1-(4-bromophenyl)-3-(dimethylamino)propyl] phenyl carbonate;hydrochloride

InChI

InChI=1S/C18H20BrNO3.ClH/c1-20(2)13-12-17(14-8-10-15(19)11-9-14)23-18(21)22-16-6-4-3-5-7-16;/h3-11,17H,12-13H2,1-2H3;1H

InChI Key

PCLRQEHJHSRTIW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)OC(=O)OC2=CC=CC=C2.Cl

Origin of Product

United States

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